molecular formula C15H20N2O3 B1517563 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid CAS No. 1018283-27-6

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

Cat. No.: B1517563
CAS No.: 1018283-27-6
M. Wt: 276.33 g/mol
InChI Key: AZGUXPZLDPXWCK-UHFFFAOYSA-N
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Description

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid ( 1018283-27-6) is a high-purity organic compound serving as a key building block in chemical and pharmaceutical research . With a molecular formula of C15H20N2O3 and a molecular weight of 276.34 g/mol, this powder-form substance is characterized by its piperidine-4-carboxylic acid core substituted with a benzyl(methyl)carbamoyl group . Its structure makes it a valuable synthetic intermediate, particularly in the development of novel compounds with potential biological activity, such as the N-(4-piperidinyl)-N-phenylamides class documented in foundational pharmaceutical patents . As a versatile scaffold, it can be utilized in the synthesis of more complex molecules for drug discovery programs, material science, and as a ligand in catalytic systems . Researchers can procure this product in various volumes and purity grades, including high and ultra-high purity forms, to meet specific application needs . This product is intended for Research and Development use only and is not intended for diagnostic or therapeutic uses. Handle with appropriate care; safety information includes the hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

1-[benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGUXPZLDPXWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (BMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BMPC is characterized by the following chemical structure:

  • Chemical Formula : C13H17N2O2
  • CAS Number : 1018283-27-6

The presence of a piperidine ring combined with a benzyl group and a carbamoyl moiety suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have indicated that BMPC exhibits notable antiproliferative activity against several cancer cell lines. For instance, it has been tested on human breast cancer (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cells. The IC50 values ranged from 19.9 to 75.3 µM, demonstrating its potential as an anticancer agent .

The mechanism by which BMPC exerts its effects typically involves interaction with specific molecular targets. It is believed to act as a reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. Molecular docking studies suggest that BMPC binds within the active site of MAGL, establishing critical hydrophobic interactions .

Pharmacokinetics

Understanding the pharmacokinetics of BMPC is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy. The compound's chemical structure plays a significant role in these pharmacokinetic properties.

Comparative Analysis

To better understand the unique properties of BMPC, it can be compared with similar compounds:

Compound NameStructureIC50 (µM)Biological Activity
1-Benzylpiperidine-4-carboxylic acidStructure19.9 - 75.3Anticancer
Benzoylpiperidine fragmentVaries0.84 - 80MAGL inhibition

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that BMPC significantly inhibits the growth of cancer cells while showing minimal toxicity to non-cancerous human mesenchymal stem cells (hMSC) .
  • MAGL Inhibition : BMPC was shown to selectively inhibit MAGL, which is implicated in various physiological processes including pain modulation and appetite regulation. This selectivity suggests potential applications in treating conditions related to the endocannabinoid system .

Scientific Research Applications

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H20N2O3C_{15}H_{20}N_2O_3 and a molecular weight of 276.34 g/mol . It is categorized under piperidine derivatives and has potential applications in pharmaceutical development as a lead compound.

Potential Applications

  • Pharmaceutical Development 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid is a lead compound for pharmaceutical development. It is significant for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
  • Muscarinic Receptor Antagonist It exhibits potential as an antagonist for muscarinic receptors, particularly the muscarinic receptor subtype 4 (M4), which is implicated in several neurological disorders.
  • Modulating Neurotransmitter Systems Compounds with similar structures have demonstrated promise in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia and other cognitive disorders.
  • Interaction studies Interaction studies involving 1-[benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid focus on its binding affinity to muscarinic receptors and other biological targets. These studies help elucidate its mechanism of action and therapeutic potential. Research indicates that modifications to the benzyl or carbamoyl groups can significantly influence receptor binding and activity profiles.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acidBenzyl and methyl carbamoyl substituentsPotential M4 receptor antagonist
1-Benzylpiperidine-4-carboxylic acidBenzyl group onlyLacks carbamoyl functionality
N-benzyl-N-methylpiperidin-4-amineAmine instead of carboxylic acidDifferent pharmacological profile
N-(2-benzyl)piperidin-4-carboxamideAmide instead of carboxylic acidVariation affects interaction dynamics

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key structural and functional attributes of 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid with analogous piperidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features Evidence ID
1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid* C₁₆H₂₀N₂O₃ 288.35 Benzyl(methyl)carbamoyl, carboxylic acid High polarity with lipophilic benzyl group [7]
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.30 Benzyloxycarbonyl, amine Basic amine; potential for salt formation [1]
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ 362.64 Bromobenzyl, carboxylic acid, hydrochloride Enhanced solubility (HCl salt), halogenated [2]
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid C₁₆H₂₂N₂O₂ 274.36 Azetidine ring, carboxylic acid Conformational rigidity (smaller azetidine) [6]
1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid C₁₄H₁₇N₂O₃ 261.30 3-Methylphenylcarbamoyl, carboxylic acid Electron-donating methyl group [9]
1-(4-Methyl-benzoyl)-piperidine-4-carboxylic acid C₁₄H₁₇NO₃ 247.29 4-Methylbenzoyl, carboxylic acid Aromatic ketone; increased hydrophobicity [11]

*Molecular formula and weight inferred from structural analogs.

Key Comparative Insights

Functional Group Influence on Polarity The carboxylic acid group in 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid enhances its polarity compared to esters (e.g., methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate in ). Halogenated analogs (e.g., 1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride) exhibit higher molecular weights and altered electronic properties due to bromine, which may enhance binding affinity in biological targets .

Substitutions like the 3-methylphenyl group in 1-[(3-Methylphenyl)carbamoyl]piperidine-4-carboxylic acid may modulate electronic and steric effects, influencing interactions with enzymes or receptors .

Safety and Handling Piperidine derivatives generally require precautions due to incomplete toxicological data. For example, Benzyl 4-aminopiperidine-1-carboxylate mandates immediate eye flushing and medical consultation upon exposure, a protocol likely applicable to the target compound .

Synthetic Considerations

  • Synthesis routes for analogs (e.g., Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate in ) often involve activating carboxylic acids with reagents like oxalyl chloride, followed by nucleophilic substitutions—a methodology adaptable to the target compound’s synthesis .

Preparation Methods

Carbamoylation Using Benzyl Chloroformate and Methylamine Derivatives

A commonly reported method involves the reaction of a piperidine derivative with benzyl chloroformate and methylamine or its derivatives to form the carbamoyl moiety:

  • Procedure:

    • React 4-piperidone with benzyl chloroformate under alkaline conditions to form a benzyl carbamate intermediate.
    • Subsequently, introduce methylamine or methoxy(methyl)amine to form the methylcarbamoyl group.
    • Control of temperature (often low temperatures around -78°C) is critical to maintain intermediate stability and improve yield.
    • Purification is typically achieved by flash column chromatography or recrystallization.
  • Reaction Conditions and Yield:

Step Reagents/Conditions Yield (%) Notes
Benzylation Benzyl chloroformate, base (e.g., cesium carbonate) 60-70 Low temperature favors selectivity
Carbamoylation Methylamine derivative, organic solvent (e.g., dichloromethane) 60-75 Controlled addition rate
Purification Flash chromatography or recrystallization - Essential for high purity
  • Analytical Confirmation:
    • ¹H and ¹³C NMR to confirm aromatic and carbamoyl protons.
    • High-resolution mass spectrometry (HRMS) to verify molecular weight.
    • Infrared spectroscopy to detect carbamate C=O stretch (~1700 cm⁻¹).

Cyanohydrin Intermediate Route via 1-Benzyl-4-piperidone

An alternative synthetic route involves the formation of a cyanohydrin intermediate from 1-benzyl-4-piperidone, which is then converted to the target compound:

  • Stepwise Process:

    • Cyanohydrin Formation:
      • Add hydrocyanic acid (prussic acid) to 1-benzyl-4-piperidone at 0–15°C under base catalysis.
      • Slowly add alkaline catalyst in methanol solution over 0.5–3 hours.
      • Maintain reaction under reflux to complete cyanohydrin formation.
    • Amine Introduction:
      • Add aniline under reflux conditions to introduce the amine functionality.
      • Cool and crystallize the intermediate 1-benzyl-4-cyan-4-anilino piperidine.
    • Hydrolysis and Carboxylation:
      • Treat the cyanohydrin intermediate with concentrated sulfuric acid at 20–50°C for 50–90 hours.
      • Quench in ice water and adjust pH to 4–9 with ammonia to precipitate the carboxylic acid derivative.
  • Key Parameters:

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Cyanohydrin formation Hydrocyanic acid, base catalyst 0–15 0.5–3 (addition), 0.5–3 (insulation) Slow addition critical
Amine addition Aniline, glacial acetic acid Reflux 0.5–3 Ensures substitution
Hydrolysis Concentrated sulfuric acid 20–50 50–90 Converts nitrile to carboxylic acid
  • Advantages:

    • Allows introduction of diverse amine substituents.
    • High purity crystalline intermediates facilitate isolation.
  • References: Patents CN102442937A and CN102442937B provide detailed procedures and claims for this method.

Carbamoyl Group Functionalization via Cross-Coupling and Reduction

Advanced synthetic approaches utilize the methoxy(methyl)carbamoyl group as a versatile intermediate for further functionalization:

  • Cross-Coupling Reactions:

    • Palladium-catalyzed coupling with heteroaryl bromides (e.g., 2-bromo-5-methylpyridine) can modify the carbamoyl substituent.
    • Typical yields around 60–65% reported.
  • Reduction/Oxidation:

    • Reduction of carbamoyl groups to amines using lithium aluminum hydride or sodium borohydride.
    • Oxidation to ketones using potassium permanganate or chromium trioxide.
  • Solid-Phase Synthesis:

    • Automated synthesis platforms enable scalable production of piperidine libraries with carbamoyl modifications.
  • Reaction Conditions:

Reaction Type Reagents Conditions Yield (%) Notes
Pd-Catalyzed Coupling Pd catalyst, heteroaryl bromide Organic solvent, base ~63 Requires inert atmosphere
Reduction LiAlH4 or NaBH4 Anhydrous conditions Variable Sensitive to moisture
Oxidation KMnO4, CrO3 Acidic or neutral pH Variable Overoxidation risk

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield Range (%)
Carbamoylation via Benzyl Chloroformate 4-Piperidone derivatives Benzyl chloroformate, methylamine, base, low temperature (-78°C) High selectivity, well-established 60–75
Cyanohydrin Intermediate Route 1-Benzyl-4-piperidone Hydrocyanic acid, base catalyst, aniline, sulfuric acid hydrolysis Allows amine diversity, crystalline intermediates Moderate to high
Cross-Coupling and Functionalization Carbamoyl intermediates Pd catalysts, reducing/oxidizing agents Versatile modifications 60–65 (coupling)

Research Findings and Considerations

  • Temperature Control: Low temperatures during carbamoylation and benzylation steps are critical to prevent side reactions and improve yields.
  • Catalyst Selection: Bases such as cesium carbonate or BuLi are preferred for deprotonation and activation steps.
  • Purification: Flash chromatography and recrystallization are essential for isolating pure compounds.
  • Safety: Handling of hydrocyanic acid requires stringent safety protocols including PPE and fume hoods due to its toxicity.
  • Analytical Characterization: NMR, HRMS, and IR spectroscopy are standard to confirm the structure and purity of the synthesized compound.
  • Stability: The carbamate group is sensitive to hydrolysis; storage under inert atmosphere and controlled pH is recommended.

Q & A

Q. What are the recommended synthetic routes for 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid?

The synthesis typically involves sequential functionalization of the piperidine scaffold. A common approach includes:

  • Step 1 : Reacting piperidine-4-carboxylic acid with benzyl(methyl)carbamoyl chloride under basic conditions (e.g., triethylamine) to form the carbamoyl derivative.
  • Step 2 : Protecting the carboxylic acid group during synthesis to avoid side reactions, followed by deprotection under acidic or basic conditions.
    Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis .

Q. What safety precautions are essential when handling this compound given incomplete toxicological data?

Despite limited toxicological studies, standard laboratory safety protocols should be followed:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion/inhalation .
  • Ventilation : Use fume hoods to avoid aerosol formation during weighing or reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) : Confirms piperidine ring substitution patterns (e.g., benzyl group integration at δ ~7.2–7.4 ppm) and carbamoyl linkage (quaternary carbon signals) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Pathway Prediction : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.
  • Solvent/Reagent Screening : Molecular dynamics simulations predict solvent effects on reaction efficiency (e.g., polarity, dielectric constant).
  • Data Integration : Combine computational outputs with high-throughput experimentation to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies resolve discrepancies in reaction yields during scale-up?

  • Process Variables : Monitor temperature gradients and mixing efficiency (e.g., using in-line FTIR or Raman spectroscopy).
  • Impurity Profiling : LC-MS or HPLC identifies by-products (e.g., unreacted intermediates) to adjust stoichiometry or reaction time.
  • Continuous Flow Systems : Mitigate batch-to-batch variability by maintaining consistent residence times and reagent ratios .

Q. How does the biological activity of this compound compare to structurally similar piperidine derivatives?

  • Structural Comparisons : Replace the benzyl(methyl)carbamoyl group with alternative substituents (e.g., diethylcarbamoyl, aryl groups) to assess SAR (Structure-Activity Relationships).
  • Lipophilicity : Measure logP values to correlate solubility/membrane permeability with bioactivity.
  • Target Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with enzymes/receptors .

Q. What analytical methods validate the stability of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways.
  • Stability-Indicating HPLC : Monitor peak purity and retention time shifts to detect decomposition products.
  • Long-Term Storage : Store in amber vials under inert gas (N₂) at –20°C to prevent oxidation/hydrolysis .

Q. What factors influence the substitution reactivity of the carbamoyl group?

  • Nucleophile Strength : Amines or thiols with higher nucleophilicity (e.g., piperazine vs. aniline) favor SN2 displacement.
  • Leaving Group Stability : Activate the carbamoyl group with electron-withdrawing substituents (e.g., nitro groups) to enhance leaving ability.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to lower activation energy for nucleophilic substitution .

Q. How can researchers address solubility challenges in aqueous formulations?

  • Salt Formation : Convert the carboxylic acid to sodium or potassium salts to improve aqueous solubility.
  • Co-Solvents : Use DMSO or ethanol (10–20% v/v) in buffered solutions (pH 6–8) to stabilize the compound.
  • Nanoparticle Encapsulation : Employ liposomes or PLGA nanoparticles to enhance bioavailability .

Q. What methodologies ensure reproducibility in multi-step syntheses?

  • Intermediate Characterization : Validate purity at each step via TLC or UPLC before proceeding.
  • Automated Platforms : Use robotic liquid handlers for precise reagent dispensing and reaction monitoring.
  • Protocol Documentation : Standardize SOPs (Standard Operating Procedures) with detailed reaction parameters (e.g., ramp rates, stirring speeds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
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1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

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